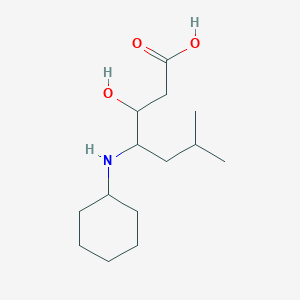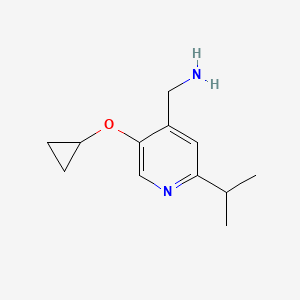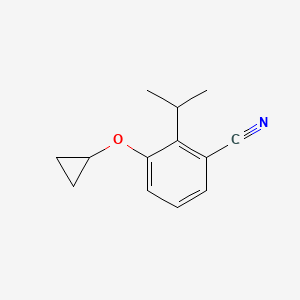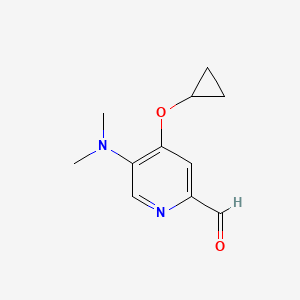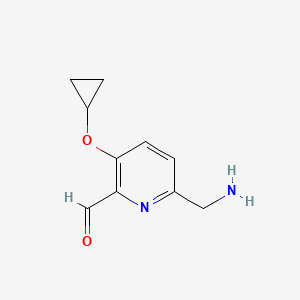
6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde is a chemical compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an aldehyde, an amine, and a formaldehyde derivative react to form the aminomethyl group . The cyclopropoxy group can be introduced through cyclopropanation reactions involving diazo compounds or ylides . The final step often involves the formation of the picolinaldehyde moiety through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropoxy group can provide steric hindrance and rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxynaphthalene derivatives: These compounds also contain aminomethyl groups and are used in similar applications.
Cyclopropane-containing amino acids: Such as 1-aminocyclopropanecarboxylic acid, which shares the cyclopropane ring structure.
Uniqueness
6-(Aminomethyl)-3-cyclopropoxypicolinaldehyde is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-(aminomethyl)-3-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-5-7-1-4-10(9(6-13)12-7)14-8-2-3-8/h1,4,6,8H,2-3,5,11H2 |
InChI Key |
KORATCPKAXXDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)CN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




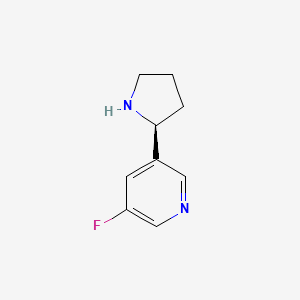
![N-[(E)-(3-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14805010.png)

![Butanoic acid, 3-[4-(4-methoxyphenyl)-2-thiazolylhydrazono]-, ethyl ester](/img/structure/B14805028.png)
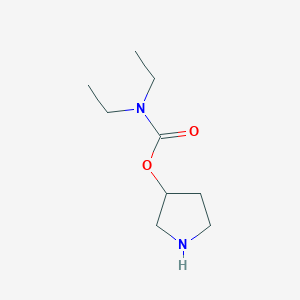
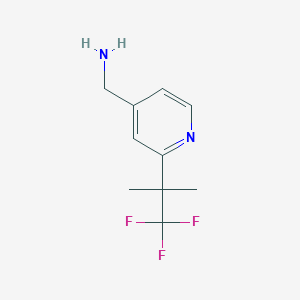
![3-iodo-4-methoxy-N-{[2-(naphthalen-1-ylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14805049.png)
![4-[(4-Chloro-3-nitro-phenylimino)-methyl]-benzene-1,2-diol](/img/structure/B14805050.png)
